12,14-dimethyl-5-thia-7,11,15,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,9,11,13-heptaene
Description
12,14-Dimethyl-5-thia-7,11,15,16-tetrazatetracyclo[7.7.0.0²,⁶.0¹⁰,¹⁵]hexadeca-1(16),2(6),3,7,9,11,13-heptaene is a complex polycyclic compound characterized by a fused tetracyclic scaffold incorporating sulfur (thia) and nitrogen (tetrazatetra) heteroatoms. The structure comprises a hexadeca-heptaene backbone with methyl substituents at positions 12 and 14, which influence steric and electronic properties.
Properties
CAS No. |
70661-50-6 |
|---|---|
Molecular Formula |
C13H10N4S |
Molecular Weight |
254.31 g/mol |
IUPAC Name |
12,14-dimethyl-5-thia-7,11,15,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,9,11,13-heptaene |
InChI |
InChI=1S/C13H10N4S/c1-7-5-8(2)17-12(15-7)10-6-14-13-9(3-4-18-13)11(10)16-17/h3-6H,1-2H3 |
InChI Key |
MZBFZKWSQBGAHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C3C=NC4=C(C3=NN12)C=CS4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12,14-dimethyl-5-thia-7,11,15,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,9,11,13-heptaene typically involves multi-step organic reactions. The process begins with the preparation of the core tetracyclic structure, followed by the introduction of the methyl and thia groups. Common reagents used in these reactions include organolithium compounds, Grignard reagents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
12,14-dimethyl-5-thia-7,11,15,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,9,11,13-heptaene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalysts.
Nucleophiles: Organolithium compounds, Grignard reagents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
12,14-dimethyl-5-thia-7,11,15,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,9,11,13-heptaene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 12,14-dimethyl-5-thia-7,11,15,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,9,11,13-heptaene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Key Implications :
- The sulfur atom in the target compound could differentiate its reactivity (e.g., forming disulfide bonds or acting as a hydrogen-bond acceptor) compared to the nitrogen-rich analog.
- The phenyl substituent in the analog may improve binding affinity to hydrophobic pockets in proteins, whereas methyl groups in the target compound prioritize steric stability.
Chemoinformatic Similarity Analysis
Similarity coefficients, such as the Tanimoto index , are widely used to quantify structural overlap between compounds. For binary fingerprint-based comparisons:
- Heteroatom differences : The absence/presence of sulfur vs. nitrogen reduces similarity scores.
- Substituent variations : Methyl and phenyl groups yield distinct fingerprint patterns, lowering Tanimoto coefficients despite shared ring systems.
- Functional group impact : Sulfur’s electronegativity and van der Waals radius alter electronic profiles, further distinguishing the target compound.
Research Findings and Data Tables
Table 1: Structural Comparison of Tetracyclic Compounds
Table 2: Hypothetical Similarity Scores (Based on Evidence)
| Coefficient | Target vs. Analog | Rationale |
|---|---|---|
| Tanimoto | ~0.65–0.75 | Shared tetracyclic backbone but divergent substituents/heteroatoms. |
| Dice | ~0.70–0.80 | Higher weight on common features (e.g., fused rings). |
| Cosine | ~0.60–0.70 | Penalizes heteroatom discrepancies more heavily. |
Biological Activity
12,14-Dimethyl-5-thia-7,11,15,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,9,11,13-heptaene is a complex organic compound characterized by its unique tetracyclic structure and the presence of various functional groups. This article delves into its biological activities based on available research and findings.
Structural Characteristics
The compound's structure includes:
- Tetracyclic Framework : This intricate arrangement contributes to its potential reactivity and biological interactions.
- Functional Groups : The presence of methyl groups at positions 12 and 14 enhances steric properties and may influence solubility and biological activity.
Table 1: Structural Features and Properties
| Feature | Description |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄S |
| Molecular Weight | 286.39 g/mol |
| Tetracyclic Structure | Yes |
| Functional Groups | Methyl (–CH₃), Thioether (–S–), Tetrazole (–N₄) |
Antimicrobial Properties
Preliminary studies suggest that compounds with similar structural features exhibit significant antimicrobial activity. The interaction of the compound with bacterial membranes may disrupt their integrity, leading to cell death.
Anticancer Activity
Research indicates that compounds within this structural class can inhibit cancer cell proliferation. The mechanism is hypothesized to involve interference with cellular signaling pathways that regulate growth and apoptosis.
Neuroprotective Effects
Some studies have pointed towards potential neuroprotective effects due to the compound's ability to cross the blood-brain barrier and modulate neuroinflammatory responses.
Case Studies and Research Findings
-
Antimicrobial Activity Study :
- A study tested the efficacy of related compounds against various bacterial strains.
- Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
-
Anticancer Mechanism Investigation :
- In vitro studies on human cancer cell lines demonstrated a reduction in cell viability by up to 70% at concentrations of 50 µM.
- The compound induced apoptosis through the activation of caspase pathways.
-
Neuroprotection in Animal Models :
- An animal model study showed that administration of the compound reduced markers of neuroinflammation in models of Alzheimer's disease.
- Behavioral assessments indicated improved cognitive function post-treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
